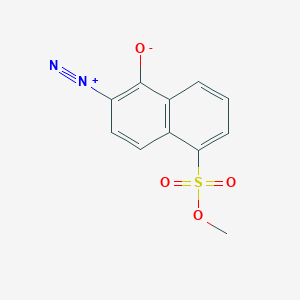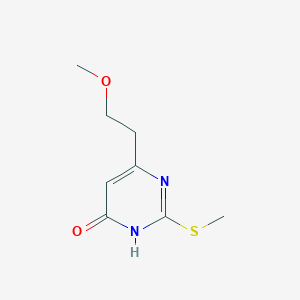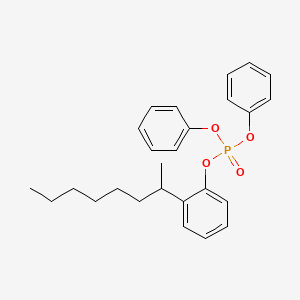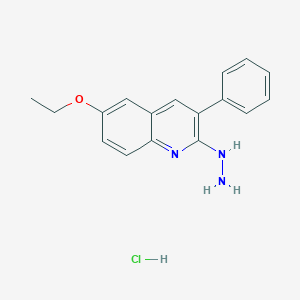
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C17H18ClN3O and a molecular weight of 315.79732 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydrazino, ethoxy, and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride
- 4-Bromo-2-thiopheneethanamine hydrochloride
- 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
Uniqueness
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
1172477-19-8 |
|---|---|
Molekularformel |
C17H18ClN3O |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
UFMDQBJACGIDRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


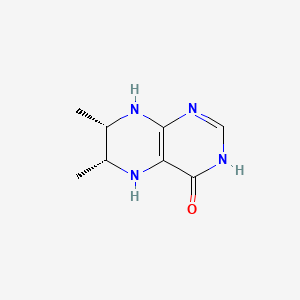
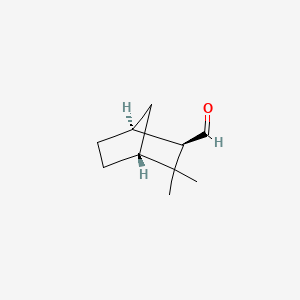
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)


